2-(Oxetan-3-yl)ethanamine is a chemical compound characterized by the molecular formula . It consists of a four-membered oxetane ring linked to an ethanamine group. This structure provides unique properties that make it valuable in various scientific applications. The compound is primarily recognized for its potential in synthetic chemistry and medicinal applications, particularly due to its ability to serve as a building block for more complex molecules and polymers .
2-(Oxetan-3-yl)ethanamine belongs to the class of oxetanes, which are cyclic ethers containing a four-membered ring. This compound can be synthesized from various precursors through established organic chemistry techniques. It is classified under amines due to the presence of the ethanamine functional group, which features a primary amine (-NH2) attached to an ethyl chain .
The synthesis of 2-(Oxetan-3-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate under elevated temperatures, which facilitates the formation of the oxetane ring .
Another method includes the Horner-Wadsworth-Emmons reaction, where phosphonate esters react with carbonyl compounds to yield substituted alkenes that can be further transformed into oxetane derivatives .
Key Steps in Synthesis:
The molecular structure of 2-(Oxetan-3-yl)ethanamine features:
Molecular Formula:
Key Structural Data:
2-(Oxetan-3-yl)ethanamine participates in various chemical reactions, including:
Common Reagents:
The mechanism of action for 2-(Oxetan-3-yl)ethanamine primarily involves its reactivity as an electrophile due to the strain in the oxetane ring, which makes it susceptible to nucleophilic attack.
Biochemical Pathways:
The physical properties of 2-(Oxetan-3-yl)ethanamine include:
Chemical Properties:
2-(Oxetan-3-yl)ethanamine has several applications in scientific research:
2-(Oxetan-3-yl)ethanamine (CAS: 98430-09-2) features a primary ethylamine chain (-CH₂-CH₂-NH₂) appended to the 3-position of an oxetane ring. The oxetane—a saturated four-membered cyclic ether—imparts significant steric and electronic properties. Its ring strain (~106 kJ·mol⁻¹) creates a near-planar conformation, while the oxygen atom contributes a dipole moment of ~1.9 D, comparable to carbonyl groups but with distinct hydrogen-bond acceptor capabilities [2] [4]. The amine group, positioned two methylene units from the oxetane, experiences substantial electronic modulation. The oxetane’s strong negative inductive effect (-I effect) reduces the amine’s basicity by ~2.7 pKa units relative to unsubstituted ethylamine. This shifts its protonation equilibrium toward physiological pH, enhancing membrane permeability [4].
Table 1: Key Physicochemical Properties of 2-(Oxetan-3-yl)ethanamine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₅H₁₁NO | HRMS |
Molecular Weight | 101.15 g·mol⁻¹ | - |
logP | -0.75 | Calculated |
pKa (amine) | ~7.2 (predicted) | Spectrophotometric |
Dipole Moment | ~3.5 D | Computational |
Boiling Point | 143.5 ± 13.0 °C | Experimental |
Oxetanes entered medicinal chemistry through natural products like paclitaxel (Taxol), where the D-ring oxetane stabilizes tubulin-binding conformations [2] [4]. Early synthetic routes to oxetanyl amines were limited by ring instability under acidic conditions and scarce building blocks. The 2006 "oxetane renaissance"—spearheaded by Carreira and Müller—enabled efficient access to 3-substituted oxetanes via [2+2] cycloadditions or nucleophilic ring openings [4]. This catalyzed innovations in amino-oxetane synthesis:
By 2023, seven oxetane-containing clinical candidates featured amino-oxetane motifs, including fenebrutinib (BTK inhibitor) and danuglipron (GLP-1 agonist), validating the scaffold’s drug-like properties [4].
The oxetane ring serves as a multifunctional bioisostere in drug design, offering advantages over larger cyclic ethers:
Polarity and Solubility: Oxetanes reduce logP by ~0.5–1.0 unit versus cyclobutane or tetrahydropyran (THP) analogues while maintaining similar aqueous solubility (e.g., >100 μg·mL⁻¹ for 2-(oxetan-3-yl)ethanamine derivatives) [2] [4]. In ALDH1A inhibitors, replacing a pyridyl group with an oxetane (Compound 6) improved solubility 10-fold without sacrificing potency (IC₅₀ = 80–250 nM) [2].
Metabolic Stability: 3,3-Disubstituted oxetanes resist oxidative metabolism by CYPs. For instance, oxetanyl amines exhibit 2–5× longer microsomal half-lives (t₁/₂ > 60 min) than THP analogues due to steric shielding of the oxygen [4]. However, they remain susceptible to human microsomal epoxide hydrolase (mEH), a unique clearance pathway [4].
Conformational Effects: Unlike flexible THP rings, oxetanes lock adjacent bonds into defined torsions. In AXL kinase inhibitors, the oxetanyl amine in Compound 13 enhanced target affinity 100-fold (IC₅₀ = 41.5 nM) by positioning the p-methoxyphenyl group into a hydrophobic pocket [2].
Table 2: Oxetane vs. Common Bioisosteres in Amine-Containing Drugs
Property | Oxetane | THP | gem-Dimethyl | Carbonyl |
---|---|---|---|---|
Ring Strain (kJ/mol) | 106 | Low | - | - |
Dipole Moment (D) | ~1.9 | ~1.5 | 0 | ~2.7 |
logP Reduction | +++ | + | -- | + |
Metabolic Stability | +++ | +/- | ++ | - (if aldehyde) |
pKa Modulation | ↓↓ (amine) | ↔ | ↔ | ↔ |
Natural oxetane biomolecules like oxetin (an antibacterial β-lactone) and salinosporamide A (proteasome inhibitor) further demonstrate the ring’s capacity for target engagement [7]. The compact size (vol ~38 ų) allows deep penetration into enzyme active sites, as seen in belactosin-derived proteasome inhibitors [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1